molecular formula C20H16N2O4 B278271 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Katalognummer B278271
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: PXALAALVKOTODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as MBX-2982, is a potent and selective GPR119 agonist that has shown promising results in the treatment of type 2 diabetes. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents.

Wirkmechanismus

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as a potent and selective agonist of GPR119, which leads to the activation of downstream signaling pathways that promote insulin secretion and glucose uptake. It has been shown to increase the release of GLP-1 and other incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to enhance glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to reduce fasting glucose levels and improve glycemic control in clinical trials. In addition to its effects on glucose homeostasis, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have beneficial effects on lipid metabolism and body weight.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its selectivity for GPR119, which reduces the risk of off-target effects. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide and related compounds. One area of focus is the optimization of the pharmacokinetic properties of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide to improve its efficacy and reduce the need for frequent dosing. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide on glucose homeostasis and lipid metabolism. Finally, there is a potential for the development of combination therapies that target multiple pathways involved in the pathogenesis of type 2 diabetes.
In conclusion, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is a promising compound that has shown potential for the development of novel therapeutic agents for the treatment of type 2 diabetes. Its unique chemical structure and selectivity for GPR119 make it a potential candidate for further optimization and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 5-bromo-2-methoxybenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by the addition of a furfuryl amine derivative to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glucose homeostasis.

Eigenschaften

Produktname

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

Molekularformel

C20H16N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-25-18)20-22-16-11-14(24-2)7-8-17(16)26-20/h3-11H,1-2H3,(H,21,23)

InChI-Schlüssel

PXALAALVKOTODP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.